1,4-Benzenediamine-d8
Overview
Description
1,4-Benzenediamine-d8 is a deuterated derivative of benzene-1,4-diamine, where eight hydrogen atoms are replaced by deuterium. This compound is of interest due to its unique isotopic properties, which can influence its chemical behavior and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Benzenediamine-d8 typically involves the deuteration of benzene-1,4-diamine. This can be achieved through several methods:
Catalytic Deuteration: Using a deuterium gas (D2) and a catalyst such as palladium on carbon (Pd/C) to replace hydrogen atoms with deuterium.
Chemical Exchange: Employing deuterated solvents and reagents to facilitate the exchange of hydrogen atoms with deuterium under specific conditions.
Industrial Production Methods
Industrial production of deuterated compounds often involves large-scale catalytic deuteration processes. The use of high-pressure deuterium gas and efficient catalysts ensures the complete and selective deuteration of the target compound.
Chemical Reactions Analysis
Types of Reactions
1,4-Benzenediamine-d8 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products
The major products formed from these reactions include deuterated quinones, tetrahydro derivatives, and various substituted benzene-1,4-diamine derivatives.
Scientific Research Applications
1,4-Benzenediamine-d8 has several scientific research applications:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies due to its isotopic labeling.
Biology: Employed in metabolic studies to understand the role of hydrogen atoms in biological systems.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool in medical imaging.
Industry: Utilized in the production of deuterated materials for various industrial applications, including electronics and materials science.
Mechanism of Action
The mechanism by which 1,4-Benzenediamine-d8 exerts its effects is primarily through its isotopic substitution. The presence of deuterium atoms can alter the compound’s vibrational frequencies, bond strengths, and reaction kinetics. These changes can influence the compound’s interaction with molecular targets and pathways, making it a valuable tool in studying reaction mechanisms and biological processes.
Comparison with Similar Compounds
Similar Compounds
Benzene-1,4-diamine: The non-deuterated parent compound.
Deuterated Benzene: Benzene with all hydrogen atoms replaced by deuterium.
Deuterated Aniline: Aniline with deuterium substitution.
Uniqueness
1,4-Benzenediamine-d8 is unique due to its specific pattern of deuterium substitution, which can provide distinct advantages in isotopic labeling studies. Its selective deuteration can offer insights into reaction mechanisms and biological interactions that are not possible with non-deuterated or fully deuterated analogs.
Properties
IUPAC Name |
1-N,1-N,4-N,4-N,2,3,5,6-octadeuteriobenzene-1,4-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2/c7-5-1-2-6(8)4-3-5/h1-4H,7-8H2/i1D,2D,3D,4D/hD4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBCKQZAAMUWICA-GCJHLHDMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1N([2H])[2H])[2H])[2H])N([2H])[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90583998 | |
Record name | (~2~H_4_)Benzene-1,4-(~2~H_4_)diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90583998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
153200-73-8 | |
Record name | (~2~H_4_)Benzene-1,4-(~2~H_4_)diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90583998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 153200-73-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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